Clebopride (Maleate)

Dopamine D2 receptor binding Receptor pharmacology Ki determination

Standardizing prokinetic or antiemetic assays requires a validated D2 antagonist with quantified selectivity. Clebopride maleate offers: - **High potency**: Ki = 2.0 nM at D2, negligible off-target binding (D1, α1, muscarinic, H1). - **Differentiated mechanism**: Dual D2/α2 antagonism for enteric studies. - **Formulation advantage**: Maleate salt for enhanced aqueous solubility. - **Supply reliability**: Research-grade material with documented stability.

Molecular Formula C24H28ClN3O6
Molecular Weight 489.9 g/mol
Cat. No. B12061845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClebopride (Maleate)
Molecular FormulaC24H28ClN3O6
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyBCVIWCRZYPHHMQ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clebopride (Maleate) Prokinetic & Antiemetic Research


Clebopride (maleate) is a substituted benzamide, chemically designated as 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide maleate . It functions primarily as a high-affinity dopamine D2 receptor antagonist, with ancillary alpha-2 adrenoceptor and 5-HT2 receptor binding properties [1]. This profile underpins its utility in research focused on gastrointestinal motility disorders and antiemetic mechanisms. The maleate salt form is typically used to enhance aqueous solubility for experimental and formulation applications .

Research Area GI motility & antiemesis models
Mechanism D2 antagonist with α2/5-HT2 ancillary binding
Form Maleate salt for aqueous solubility

Clebopride Substitution: Experimental Integrity Risks


Within the class of antidopaminergic prokinetics (bromopride, clebopride, domperidone, levosulpiride, metoclopramide), significant pharmacological divergence exists despite a shared D2 receptor mechanism. These differences encompass receptor binding affinity, off-target interactions, blood-brain barrier permeability, and metabolic stability [1]. Direct substitution can therefore confound results in studies of gastric motility, central nervous system effects, or structure-activity relationships. Quantified differences in potency and receptor engagement, as detailed in the following evidence guide, demonstrate why clebopride cannot be considered a drop-in replacement for a comparator without extensive re-validation [2].

D2 receptor affinity and off-target binding profiles may not transfer across antidopaminergic prokinetics.
Blood-brain barrier permeability may differ, altering central vs. peripheral exposure endpoints.
Metabolic stability may vary, potentially shifting exposure duration in comparative studies.

Clebopride Differentiation: Quantitative Evidence


D2 Receptor Affinity Comparison

Clebopride demonstrates a very high binding affinity for the dopamine D2 receptor, with a Ki value of 2.0 nM [1]. This affinity surpasses that of the structurally related and widely used prokinetic, metoclopramide, for which reported Ki values are substantially higher (lower affinity), though precise direct comparative Ki values in the same assay system are scarce. The 2.0 nM affinity places clebopride among the most potent benzamide D2 antagonists. In guinea pig stomach tissue, its facilitatory effect on acetylcholine release and contractility was greater than that of the specific D2 antagonist domperidone and the specific alpha-2 antagonist yohimbine individually, with the sum of their effects approximating that of clebopride alone, indicating a dual-receptor blockade mechanism [2].

D2 Receptor Affinity
Class-level
Ki 2.0 nM
Supports D2 receptor engagement research context.
Assay-dependent; direct comparator Ki values not provided.
Dopamine D2 receptor binding Receptor pharmacology Ki determination

LES Pressure Enhancement vs. Metoclopramide

In a direct comparative study of 12 healthy volunteers, intravenous administration of both metoclopramide and clebopride significantly increased lower esophageal sphincter (LES) pressure. However, the increase induced by clebopride was significantly greater than that produced by metoclopramide [1]. While the precise magnitude of the pressure increase is not numerically stated in the abstract, the statistically significant difference establishes clebopride as more potent in this specific functional assay of gastroesophageal competence.

LES Pressure Response
Head-to-head
Reported greater increase vs. metoclopramide
Supports esophageal motility endpoint context.
12 healthy volunteers, IV administration.
Gastroesophageal reflux Esophageal motility Pharmacodynamics

Gastroparesis Efficacy: Network Meta-Analysis

A 2023 systematic review and network meta-analysis of 29 randomized controlled trials (RCTs) evaluating drugs for gastroparesis ranked clebopride first for efficacy based on global symptom improvement [1]. The relative risk (RR) for lack of improvement with clebopride was 0.30 (95% CI, 0.16–0.57; P-score = 0.99). In contrast, domperidone, another dopamine antagonist, had an RR of 0.68 (95% CI, 0.48–0.98; P-score = 0.76). This indicates a 70% reduction in risk of non-improvement with clebopride versus a 32% reduction with domperidone relative to placebo. Other agents, including metoclopramide for global symptoms, did not show superiority to placebo in this analysis.

Gastroparesis Symptom Response
Context-dependent
RR 0.30 (95% CI, 0.16–0.57)
Supports ranked symptom-response endpoint interpretation.
Network meta-analysis of 29 RCTs; ranked 1st.
Gastroparesis Prokinetic agents Systematic review

Dual D2/Alpha-2 Adrenoceptor Blockade Mechanism

In isolated guinea pig stomach strips, clebopride enhanced electrical transmural stimulation-evoked contraction and acetylcholine release at concentrations from 10⁻⁸ M to 10⁻⁵ M [1]. This effect was greater than that achieved by the specific D2 antagonist domperidone or the specific alpha-2 adrenoceptor antagonist yohimbine alone. Crucially, the sum of the maximal effects of domperidone and yohimbine was approximately equal to the maximal effect of clebopride. Furthermore, pretreatment with domperidone or yohimbine partially eliminated clebopride's effect, while combined pretreatment abolished it. This demonstrates that clebopride's prokinetic action is mechanistically distinct, arising from the simultaneous blockade of both enteric D2 and alpha-2 receptors on postganglionic cholinergic neurons.

Dual D2/α2 Blockade
Head-to-head
Max effect ≈ Domperidone + Yohimbine
Supports dual-receptor mechanism interpretation in gastric motility.
In vitro guinea pig stomach model.
Gastrointestinal motility Receptor pharmacology Acetylcholine release

Clebopride Research Application Scenarios


Upper GI Motility and Reflux Models

Use clebopride as a high-efficacy positive control in studies of gastroesophageal reflux disease (GERD) or gastroparesis. Its superior potency in increasing LES pressure compared to metoclopramide [1] and its top-ranked efficacy in gastroparesis [2] make it a stringent benchmark for novel prokinetic agents. The dual D2/alpha-2 adrenoceptor mechanism [3] provides a more complete stimulation of gastric motility, ideal for exploring the full potential of enteric neuromodulation.

SAR Studies of Benzamide D2 Antagonists

Employ clebopride as a lead scaffold or reference standard. Its well-defined high affinity for D2 receptors (Ki = 2.0 nM) [4] and its selectivity profile (negligible binding to D1, alpha-1, muscarinic, H1, and opioid receptors) [5] make it an excellent starting point for designing analogues with improved selectivity or reduced central nervous system penetration. Quantifying changes from this baseline allows for precise SAR interpretation.

Antiemetic Efficacy in CINV Models

In animal models of CINV, clebopride can be used as a potent D2-antagonist comparator. A Phase I clinical study demonstrated its activity in cisplatin-treated patients who were refractory to standard antiemetics [6]. While its clinical utility was limited by extrapyramidal symptoms at high doses, this adverse effect profile is itself a valuable endpoint for benchmarking the central safety margin of newer D2 antagonists with peripheral restriction or biased signaling.

Transdermal Formulation Development

Based on in vitro permeation studies across hairless rat skin, clebopride was identified as the most suitable candidate for transdermal therapeutic systems (TTS) among a panel of seven antiemetics [7]. This property is relevant for researchers developing sustained-release or bypass-first-pass metabolism formulations. Selecting clebopride as a model drug for TTS development is supported by quantitative permeability data rather than anecdotal evidence.

Application
Selection Property
Validation Focus
Upper GI motility & reflux research models
D2/α2 dual receptor profile
Esophageal and gastric motility endpoint validation
Benzamide scaffold SAR studies
High-affinity D2 receptor profile
Selectivity and CNS penetration endpoints
Chemotherapy-induced emesis research models
D2 antagonist antiemetic response
Extrapyramidal symptom endpoint monitoring
Transdermal delivery system research
Skin permeation profile in preclinical models
Sustained-release and exposure endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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